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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data for 3-
(Dimethylamino)-4-methylphenol, CAS number 119-31-3. The information presented is

collated from publicly accessible chemical databases and literature. It should be noted that

detailed experimental protocols and biological activity data for this specific compound are

limited in published resources.

Chemical and Physical Properties
3-(Dimethylamino)-4-methylphenol is described as a red liquid with a phenolic odor.[1][2][3]

[4] The following tables summarize its known physical, chemical, and computed properties.

Experimental data for properties such as boiling point and melting point are not readily

available for this specific compound.

Table 1: Identifiers and General Properties
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Property Value Source(s)

CAS Number 119-31-3 [5]

Molecular Formula C₉H₁₃NO [5][6]

Molecular Weight 151.21 g/mol [3][6]

IUPAC Name
3-(dimethylamino)-4-

methylphenol
[1]

Synonyms

3-(Dimethylamino)-p-cresol, 2-

Dimethylamino-4-

hydroxytoluene

[4]

| Physical Description | Red liquid with a phenolic odor |[1][3][4] |

Table 2: Computed Physicochemical Data

Property Value Source(s)

XLogP3-AA 2.1 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Exact Mass 151.099714038 Da [1]

Topological Polar Surface Area 23.5 Å² [1]

Heavy Atom Count 11 [1]

| Complexity | 125 |[1] |

Reactivity and Safety Information
As a phenol, 3-(Dimethylamino)-4-methylphenol acts as a weak organic acid.[1][2][3][4] It is

incompatible with strong reducing agents, hydrides, nitrides, alkali metals, and sulfides.[1][3]
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Reactions with these substances can generate flammable hydrogen gas.[1][3] Heat is

generated in acid-base reactions with bases, which may initiate polymerization.[1][3] The

compound is reported to be moderately soluble in water.[2][4]

Table 3: Safety and Hazard Data

Identifier Information

GHS Pictogram GHS07 (Exclamation mark)

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

| Precautionary Statements | P260, P271, P280, P301+P310, P304+P340, P305+P351+P338,

P405, P501 |

Data sourced from supplier safety information.

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of 3-
(Dimethylamino)-4-methylphenol are scarce in the available literature. The following sections

describe plausible methodologies based on the synthesis of its precursor and general

analytical techniques for related compounds.

Synthesis Methodology (Plausible Route)
A specific protocol for the N,N-dimethylation of 3-amino-4-methylphenol was not found.

However, a common method for the synthesis of N,N-dimethylaminophenols involves the

reaction of an aminophenol precursor with a methylating agent. A synthesis for the precursor,

3-amino-4-methylphenol, involves the reduction of 3-nitro-4-methylphenol.[7]

Protocol: Synthesis of 3-amino-4-methylphenol (Precursor)[7]
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Reaction Setup: In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of

tetrahydrofuran, and 2 g of activated Raney nickel catalyst.

Hydrogenation: Shake the mixture under 60 p.s.i. of hydrogen pressure for 3.5 hours.

Work-up: Filter the reaction mixture to remove the catalyst.

Isolation: Evaporate the solvent from the filtrate.

Purification: Recrystallize the resulting residue from ether to yield 3-amino-4-methylphenol

as a grey solid.

The subsequent step would involve the N,N-dimethylation of this primary amine. A general

approach for such a transformation is reductive amination using formaldehyde in the presence

of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke

reaction).
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Plausible Synthesis Workflow

3-Nitro-4-methylphenol

Hydrogenation
(H₂, Raney Ni, THF)

Reduction

3-Amino-4-methylphenol
(Precursor)

Reductive Amination
(e.g., Formaldehyde, HCOOH)

N,N-Dimethylation

3-(Dimethylamino)-4-methylphenol
(Final Product)

Purification
(e.g., Distillation/Chromatography)

Click to download full resolution via product page

Plausible synthesis workflow for 3-(Dimethylamino)-4-methylphenol.
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Analytical Methodology (General Approach)
A specific, validated analytical method for 3-(Dimethylamino)-4-methylphenol is not available

in the reviewed literature. However, gas chromatography-mass spectrometry (GC-MS) is a

standard and effective technique for the analysis of phenols and aminophenols. Due to the

polar nature of the hydroxyl and amino groups, derivatization is often required to improve

chromatographic peak shape and thermal stability.

General Protocol: GC-MS Analysis of Aminophenols

Sample Preparation: For aqueous samples, perform a liquid-liquid extraction or solid-phase

extraction to isolate the analyte. The final extract should be in a volatile organic solvent (e.g.,

dichloromethane, methanol).[1]

Derivatization: To the dried extract, add a silylation reagent such as N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the

mixture (e.g., at 60-70°C for 15-30 minutes) to form the trimethylsilyl (TMS) derivative of the

phenol. This step masks the active hydrogen of the hydroxyl group.

GC-MS Injection: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS

system.

Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., HP-

5ms or equivalent). A typical temperature program might start at a low temperature (e.g.,

60°C), hold for a few minutes, then ramp at 10-20°C/min to a final temperature of around

250-280°C.[1][2]

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

Acquire data in full scan mode to identify the compound based on its mass spectrum and

retention time, or in selected ion monitoring (SIM) mode for enhanced sensitivity and

quantitative analysis.
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General Analytical Workflow (GC-MS)

Sample Collection
(e.g., in solution)

Extraction
(LLE or SPE)

Derivatization
(e.g., Silylation with BSTFA)

GC-MS Analysis

Data Processing
(Identification & Quantification)

Click to download full resolution via product page

General analytical workflow for aminophenol analysis by GC-MS.

Biological Activity and Signaling Pathways
As of the date of this document, no specific studies detailing the biological activity,

pharmacological effects, or mechanism of action for 3-(Dimethylamino)-4-methylphenol
(CAS 119-31-3) were identified in the public domain. Research on other substituted

aminophenols has explored activities such as tyrosinase inhibition and nephrotoxicity, but these
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findings cannot be directly extrapolated to the target compound.[8][9] Due to the absence of

data on its biological interactions, no signaling pathway diagrams can be provided. Further

screening and research are required to elucidate any potential biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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